![molecular formula C15H16F3NO4S2 B2767723 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034468-23-8](/img/structure/B2767723.png)
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
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Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16F3NO4S2 and its molecular weight is 395.41. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Thiophene derivatives have gained significant attention in medicinal chemistry due to their diverse therapeutic properties. Researchers have explored their potential as lead molecules for drug discovery. Notably, thiophenes exhibit a wide range of biological and physiological functions, including:
Material Science
Beyond medicinal applications, thiophenes play a crucial role in material science. Their unique electronic properties make them valuable for:
Synthetic Chemistry
Researchers continue to develop innovative synthetic strategies for thiophene derivatives. These efforts focus on creating novel structural prototypes with enhanced pharmacological activity. For instance, the synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide involves intricate steps, including triple bond protonation and nucleophilic attacks .
properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4S2/c16-15(17,18)11-3-5-12(6-4-11)25(21,22)19-10-13(23-8-7-20)14-2-1-9-24-14/h1-6,9,13,19-20H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKZJZHCHDDHIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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